2-(4-Methylpyridin-2-yl)ethanamine
Description
2-(4-Methylpyridin-2-yl)ethanamine is a pyridine-derived ethanamine compound characterized by a methyl-substituted pyridine ring at the 4-position and an ethanamine side chain at the 2-position. This structure confers unique physicochemical and pharmacodynamic properties, making it a key intermediate in pharmaceutical synthesis. Its applications span drug development, particularly in targeting neurotransmitter receptors and enzyme inhibition, due to the pyridine moiety's ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2,4,9H2,1H3 |
InChI Key |
FRVGEOZWNACBKY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)CCN |
Canonical SMILES |
CC1=CC(=NC=C1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyridinylethanamines
Key structural analogs differ in substituent positions on the pyridine ring or ethanamine chain. For example:
- 1-[3-(4-Methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine Hydrochloride (CAS 1798732-70-3) : Incorporates a triazole ring, enhancing hydrogen-bonding capacity and solubility, which may improve bioavailability .
Phenethylamine Derivatives
Substituted phenethylamines, such as 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine, replace the pyridine ring with substituted phenyl groups. These compounds exhibit distinct electronic profiles due to electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups, altering receptor binding affinities.
Functional Group Variations
- This structural difference may favor interactions with metal ions or enzymes requiring planar coordination sites .
- N-Methyl-N-(2-(4-nitrophenoxy)ethyl)-2-(4-nitrophenyl)ethanamine: Nitro groups introduce strong electron-withdrawing effects, reducing basicity of the ethanamine nitrogen and altering metabolic stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Bioavailability : Compounds with hydrophilic substituents (e.g., triazole in ) exhibit improved aqueous solubility, whereas nitro groups () may enhance tissue penetration but increase metabolic liability.
- Synthetic Challenges : Iodinated intermediates (e.g., in ) are critical for cross-coupling reactions to generate boronic ester precursors, highlighting the role of halogenated derivatives in modular synthesis.
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